4-(ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine

anticancer SAR lipophilicity

4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine (CAS 866340-76-3) is a synthetic heterocyclic compound belonging to the 5H-chromeno[2,3-d]pyrimidine class, characterized by a fused chromene-pyrimidine core with a 4-ethylsulfanyl substituent, a 2-(4-methoxyphenyl) group, and a 7-methyl group (MF: C21H20N2O2S; MW: 364.46 g/mol). This class has been investigated for anticancer and antimicrobial activities, with SAR studies indicating that lipophilicity at the 2-, 4-, and 7-positions significantly modulates biological activity.

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 866340-76-3
Cat. No. B2552436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
CAS866340-76-3
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESCCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H20N2O2S/c1-4-26-21-17-12-15-11-13(2)5-10-18(15)25-20(17)22-19(23-21)14-6-8-16(24-3)9-7-14/h5-11H,4,12H2,1-3H3
InChIKeyVEQMSQBODKPFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine (CAS 866340-76-3): Procurement-Specific Compound Profile


4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine (CAS 866340-76-3) is a synthetic heterocyclic compound belonging to the 5H-chromeno[2,3-d]pyrimidine class, characterized by a fused chromene-pyrimidine core with a 4-ethylsulfanyl substituent, a 2-(4-methoxyphenyl) group, and a 7-methyl group (MF: C21H20N2O2S; MW: 364.46 g/mol) . This class has been investigated for anticancer and antimicrobial activities, with SAR studies indicating that lipophilicity at the 2-, 4-, and 7-positions significantly modulates biological activity [1].

Why 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine Cannot Be Replaced by Generic Chromeno[2,3-d]pyrimidine Analogs


The chromeno[2,3-d]pyrimidine scaffold exhibits strong structure-activity dependence on peripheral substitution. SAR evidence demonstrates that antitumor potency is significantly affected by lipophilicity at the 2-, 4-, and 7-positions, with even minor alkyl chain length changes altering cytotoxic profiles against MCF-7, HCT-116, HepG-2, and A549 cell lines [1]. The specific combination of a 4-ethylsulfanyl group (providing balanced lipophilicity and sulfur-mediated interactions), a 2-(4-methoxyphenyl) motif (modulating electronic distribution and target binding), and a 7-methyl group (influencing metabolic stability) is not replicated in generic 4-methylsulfanyl, 4-chloro, or 2-phenyl analogs. Substituting any of these moieties alters the compound's lipophilicity, target engagement, and ultimately its biological fingerprint, making empirical procurement based on well-defined structural identity essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine Against Closest Analogs


Lipophilicity-Driven Cytotoxicity Differentiation vs. 4-Methylsulfanyl Analog in Cancer Cell Lines

In a systematic SAR study of 5H-chromeno[2,3-d]pyrimidines, antitumor activity against MCF-7, HCT-116, HepG-2, and A549 cell lines was significantly affected by substituent lipophilicity at the 4-position [1]. The 4-ethylsulfanyl group (target compound) is predicted to confer higher lipophilicity (estimated ClogP contribution ~+2.5) compared to the 4-methylsulfanyl analog (~+2.0), based on standard fragment-based calculations. This lipophilicity difference is expected to translate into enhanced membrane permeability and altered cytotoxicity profiles, consistent with the reported class-level trend where increasing 4-position lipophilicity correlated with improved antiproliferative activity [1].

anticancer SAR lipophilicity

Electronic Modulation by 2-(4-Methoxyphenyl) vs. 2-Phenyl Substituent: Impact on Target Binding

The 2-(4-methoxyphenyl) group in the target compound provides electron-donating character (Hammett σp = -0.27 for OCH3) compared to the unsubstituted 2-phenyl analog (σp = 0.00) [1]. Molecular docking studies within the chromeno[2,3-d]pyrimidine class have identified the 2-position aryl ring as a key pharmacophoric element engaging hydrophobic and π-stacking interactions at target protein binding sites [1]. The methoxy substituent alters the electronic distribution of the aryl ring, which can enhance or redirect binding affinity depending on the specific target's electrostatic environment, providing a differentiation axis from the 2-phenyl analog.

medicinal chemistry electronic effects target engagement

7-Methyl Substitution: Metabolic Stability Differentiation vs. 7-Unsubstituted or 7-Chloro Analogs

The 7-methyl substituent on the chromene ring distinguishes the target compound from 7-unsubstituted or 7-chloro analogs. Within the chromeno[2,3-d]pyrimidine class, substituents at the 7-position have been shown to influence both biological activity and metabolic stability [1]. The 7-methyl group is expected to block a potential site of oxidative metabolism (CYP450-mediated hydroxylation) compared to the 7-unsubstituted variant, hypothetically reducing intrinsic clearance (Clint) by an estimated 30-50% based on general medicinal chemistry principles for aromatic methyl substitution [2]. The 7-chloro analog may exhibit different metabolic liability due to potential dehalogenation pathways.

metabolic stability microsomal clearance drug metabolism

Recommended Application Scenarios for 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Lipophilicity-Response Studies in Chromeno[2,3-d]pyrimidine Anticancer Programs

The compound serves as a distinct SAR probe occupying a specific lipophilicity window at the 4-position (ethylsulfanyl; predicted ClogP contribution ~+2.5) [1]. This differentiates it from the methylsulfanyl analog (~+2.0) and longer-chain variants, enabling systematic exploration of the lipophilicity-cytotoxicity relationship identified in chromeno[2,3-d]pyrimidine class SAR studies.

Electronic Modulation Tool for Target Engagement Profiling

The 2-(4-methoxyphenyl) substituent (σp = -0.27) provides distinct electronic character compared to the neutral 2-phenyl analog, allowing researchers to probe electron-donating effects on target binding affinity in kinase or NF-κB inhibition assays where 2-position aryl interactions are pharmacophorically relevant [1].

Metabolic Stability Comparator in In Vitro ADME Studies

The 7-methyl group blocks a potential metabolic soft spot, making this compound a suitable candidate for comparing intrinsic clearance (Clint) against 7-unsubstituted or 7-chloro analogs in human or rodent liver microsome assays. This differentiation is particularly relevant for hit-to-lead optimization programs requiring tunable metabolic stability [1][2].

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